![molecular formula C10H13N3 B1479894 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098051-92-2](/img/structure/B1479894.png)

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole

Übersicht

Beschreibung

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrazole compound can vary greatly depending on its specific structure and the presence of any functional groups or substituents .

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis of Heterocycles

The chemistry of heterocyclic compounds, including imidazo[1,2-b]pyrazole derivatives, plays a crucial role in the development of various classes of compounds. The unique reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) allows for the synthesis of a range of heterocycles such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more. This versatility highlights the importance of such scaffolds in synthetic chemistry, offering mild reaction conditions for generating diverse compounds, including dyes from various precursors (Gomaa & Ali, 2020).

Medicinal Chemistry Applications

Imidazo[1,2-b]pyridazine and related scaffolds, like imidazo[1,2-b]pyrazole, have been extensively explored for their potential therapeutic applications. These compounds serve as crucial frameworks for developing kinase inhibitors and other bioactive molecules, demonstrating the significance of such scaffolds in drug discovery. The structural versatility and functionality enable the creation of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscoring their potential in medicinal chemistry (Garrido et al., 2021).

Synthesis and Biological Evaluation

The synthesis of pyrazole derivatives underlines the importance of these compounds in both agrochemical and pharmaceutical industries. Novel synthetic strategies facilitate the creation of derivatives exhibiting significant biological activities, such as antimicrobial, antifungal, and antiviral properties. The adaptability of synthetic methods, including microwave-assisted reactions, enables efficient production of these biologically active compounds, highlighting their relevance in developing new therapeutic agents (Sheetal et al., 2018).

Neurodegenerative Disorder Therapeutics

Pyrazoline-containing compounds have been identified as potential therapeutic targets for neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. The neuroprotective properties of these compounds, coupled with their ability to inhibit key enzymes like monoamine oxidase (MAO), underscore their potential in treating these debilitating conditions. The exploration of pyrazolines in neurodegenerative disease research demonstrates the significant impact of this chemical scaffold on developing new treatment strategies (Ahsan et al., 2022).

Wirkmechanismus

While the mechanism of action can vary greatly depending on the specific compound and its intended use, pyrazoles often exhibit their effects through interactions with biological targets. For example, some pyrazole derivatives have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound will depend on its specific structure and properties. As an example, the safety data sheet for a related compound, Pyrazole, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

The field of pyrazole research is continually evolving, with new synthetic methods and applications being developed. Recent advancements include the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives, which includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis .

Eigenschaften

IUPAC Name |

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-9(3-1)8-12-6-7-13-10(12)4-5-11-13/h4-7,9H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNUCCXCMOGZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CN3C2=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479811.png)

![1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479815.png)

![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479817.png)

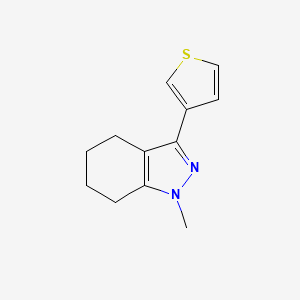

![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479821.png)

![1-(2-Chloroethyl)-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479824.png)

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479825.png)

![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479826.png)

![1-Methyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479829.png)

![2-(3-(piperidin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479831.png)